molecular formula C8H6O5 B1346561 3-Hydroxyphthalic acid CAS No. 601-97-8

3-Hydroxyphthalic acid

Cat. No.: B1346561
CAS No.: 601-97-8
M. Wt: 182.13 g/mol
InChI Key: MNUOZFHYBCRUOD-UHFFFAOYSA-N
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Description

Scientific Research Applications

3-Hydroxyphthalic acid has several applications in scientific research:

Safety and Hazards

3-Hydroxyphthalic acid is considered harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

3-Hydroxyphthalic acid has potential applications in various fields. For instance, it has been shown to be effective against human immunodeficiency virus (HIV) and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), and it has also been used in the clinical control of cervical human papillomavirus (HPV) infections . This suggests potential future directions in medical and pharmaceutical research.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Hydroxyphthalic acid plays a significant role in biochemical reactions, particularly in the modification of proteins. One notable interaction is with bovine beta-lactoglobulin, where this compound modifies the protein to form 3-Hydroxyphthalic anhydride-modified beta-lactoglobulin. This modified protein exhibits antiviral properties, inhibiting the entry of viruses such as human papillomavirus into host cells . The interaction between this compound and proteins involves the formation of covalent bonds, which can alter the protein’s structure and function.

Cellular Effects

This compound has been shown to influence various cellular processes. For instance, the modified form of beta-lactoglobulin, created using this compound, can inhibit viral infections in different cell types, including lung epithelial cells and Vero-E6 cells . This inhibition is achieved without causing cytotoxicity, indicating that this compound-modified proteins can be safely used in cellular environments. Additionally, this compound can affect cell signaling pathways and gene expression by modifying proteins that play crucial roles in these processes.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with proteins, leading to structural modifications. For example, this compound-modified beta-lactoglobulin binds to the positively charged regions of the human papillomavirus L1 protein, preventing the virus from attaching to host cell receptors This competitive inhibition is a key aspect of the antiviral activity of this compound-modified proteins

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that the stability of this compound-modified proteins, such as beta-lactoglobulin, remains consistent over extended periods, maintaining their antiviral properties . The degradation of this compound itself can occur, potentially affecting its long-term efficacy. In vitro studies have demonstrated that this compound-modified proteins retain their activity for several days, while in vivo studies suggest that the compound’s effects can persist for weeks.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At lower doses, this compound-modified proteins exhibit potent antiviral activity without causing adverse effects . At higher doses, there may be potential toxic effects, although these are generally minimal. Studies have shown that the threshold for toxicity is relatively high, making this compound a promising candidate for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as hydroxylases and dehydrogenases, which facilitate its conversion into other compounds . The metabolic flux of this compound can influence the levels of various metabolites, potentially affecting cellular metabolism. Additionally, this compound can interact with cofactors such as coenzyme A, further integrating into metabolic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound is influenced by its solubility and affinity for different cellular components.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. Studies have shown that this compound-modified proteins can localize to various cellular compartments, including the endoplasmic reticulum and cytoplasm . This localization is often directed by targeting signals or post-translational modifications that guide the compound to specific organelles. The activity of this compound can be modulated by its subcellular localization, affecting its interactions with other biomolecules.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxyphthalic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carboxyl group, resulting in the formation of phthalic acid.

    Reduction: The carboxyl groups can be reduced to form alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Phthalic acid.

    Reduction: 3-hydroxyphthalic alcohol.

    Substitution: Various substituted phthalic acids depending on the reagents used.

Comparison with Similar Compounds

3-Hydroxyphthalic acid can be compared with other similar compounds, such as:

    3,6-Dihydroxyphthalic acid: Contains an additional hydroxyl group, which may alter its reactivity and applications.

    4-Hydroxyphthalic acid: The hydroxyl group is positioned differently on the benzene ring, affecting its chemical properties.

    3-Methoxyphthalic acid:

This compound is unique due to its specific hydroxyl group positioning, which influences its reactivity and makes it suitable for specific applications in antiviral research and industrial resin production.

Properties

IUPAC Name

3-hydroxyphthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O5/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3,9H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUOZFHYBCRUOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60208848
Record name 3-Hydroxyphthalic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

601-97-8
Record name 3-Hydroxyphthalic acid
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Record name 3-Hydroxyphthalic acid
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Record name 3-Hydroxyphthalic acid
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Record name 3-Hydroxyphthalic acid
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Record name 3-hydroxyphthalic acid
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Record name 3-HYDROXYPHTHALIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 3-Hydroxyphthalic acid is produced as a secondary metabolite by certain fungi, notably Penicillium islandicum. During its growth, P. islandicum causes a significant drop in the culture medium's pH, reaching its most acidic point when anthraquinone pigments are formed. [, ] This observation led to the discovery of this compound in the culture medium, suggesting a link between the acid and pigment biosynthesis. [, ]

A: this compound is suggested to be an intermediate in the biosynthesis of anthraquinone pigments in P. islandicum. [] This is supported by the observation that a UV-mutant strain of P. islandicum produces larger quantities of this compound compared to the wild-type strain. [] Additionally, labeled acetate can be incorporated into this compound, aligning with the acetate theory of biosynthesis. []

A: this compound can be synthesized through various methods. One approach involves a Diels-Alder reaction using starting materials like 3-methoxy-2-pyrone or furan derivatives. [, ] Another method utilizes anhydrous 3-halophthalic acid reacted with an alkali metal bicarbonate in the presence of a phase-transfer catalyst and an inert solvent. []

A: Yes, this compound shows potential as a tracer for diesel engine emissions. [] A study using liquid chromatography-mass spectrometry demonstrated its presence in particulate matter from diesel engines. [] This finding suggests its potential utility in environmental monitoring and source apportionment studies.

A: Various methods are used to analyze this compound. Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for identification and quantification in complex mixtures like atmospheric aerosols and vehicular emissions. [] This method offers high sensitivity and selectivity for analyzing trace amounts of the compound. []

A: While the provided research doesn't directly address the environmental fate of this compound, its presence in diesel engine emissions suggests potential release into the environment. [] Further studies are needed to understand its degradation pathways, persistence, and potential impact on ecosystems.

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